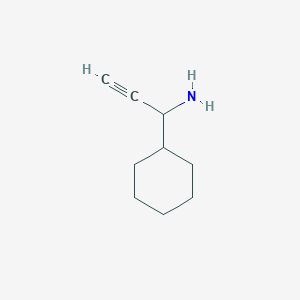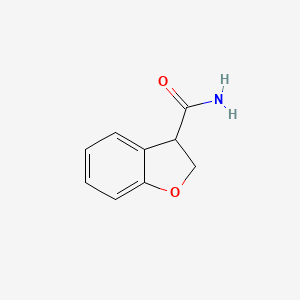
3-(3-Methylphenyl)cyclobutan-1-one
Descripción general
Descripción
“3-(3-Methylphenyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 243867-56-3 . It has a molecular weight of 160.22 and its IUPAC name is 3-(3-methylphenyl)cyclobutanone . The physical form of this compound is liquid .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related compound, (1R)- (3-methylphenyl)ethan-1-amine, was synthesized from 1- (3-methylphenyl)ethan-1-one using transaminase-mediated chiral selective transamination . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was the best co-solvent .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12O/c1-8-3-2-4-9(5-8)10-6-11(12)7-10/h2-5,10H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 160.21 and a molecular formula of C11H12O .
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Compounds containing the cyclobutane ring, similar to 3-(3-Methylphenyl)cyclobutan-1-one, have been studied for their crystal structures. For example, oxime derivatives with cyclobutane rings have been analyzed for their crystallography, showing diverse configurations and interactions, such as O–H...O and C–H...π interactions forming two-dimensional networks (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Medicinal Chemistry and Biological Activity
Cyclobutane derivatives have been explored for their biological activities. Novel cyclobutane classes have been identified as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, showing potential in vitro and in vivo potencies. This highlights the therapeutic potential of cyclobutane-containing compounds in treating conditions such as diabetes (Liu et al., 2012).
Photocatalysis and Chemical Synthesis
Cyclobutane compounds have been utilized in photocatalysis, demonstrating efficient cyclobutane ring formation via [2+2] cycloadditions under visible light. This process is significant in synthetic chemistry for constructing complex molecules with cyclobutane structures, showcasing the versatility of these compounds in facilitating light-mediated chemical transformations (Mojr et al., 2015).
Material Science and Coordination Chemistry
Cyclobutane-containing compounds have been incorporated into coordination polymers, which exhibit unique properties such as selective luminescence sensing and dye absorption. These materials demonstrate the application of cyclobutane derivatives in developing functional materials for environmental and sensing applications (Hu et al., 2015).
Safety and Hazards
The safety information for “3-(3-Methylphenyl)cyclobutan-1-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(3-methylphenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9(5-8)10-6-11(12)7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBCFLSMFNGVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243867-56-3 | |
| Record name | 3-(3-methylphenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1426911.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)
![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine](/img/structure/B1426919.png)

![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)
![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)


